
Rifampicin
概要
説明
作用機序
リファンピシンは、細菌のRNA合成を阻害することによってその効果を発揮します。 リファンピシンは、細菌のDNA依存性RNAポリメラーゼに結合して、安定な薬物-酵素複合体を形成し、RNAの伸長を阻害します . この阻害は濃度依存性であり、単独療法として使用すると、耐性菌が急速に発達する可能性があります .
生化学分析
Biochemical Properties
Rifampicin specifically inhibits bacterial RNA polymerase, the enzyme responsible for DNA transcription . This inhibition occurs as a result of this compound binding to the pocket of the RNA polymerase β subunit within the DNA/RNA channel, but away from the active site . The inhibitor prevents RNA synthesis by physically blocking elongation, and thus preventing synthesis of host bacterial proteins .
Cellular Effects
This compound’s efficacy strongly relies on cellular functions, including iron acquisition, DNA repair, aerobic respiration, and carbon metabolism . For example, the β-barrel assembly machinery plays a crucial role in restricting this compound from entering the cell . At bactericidal concentrations, the killing efficacy of this compound is strongly influenced by cellular functions .
Molecular Mechanism
This compound exerts its effects at the molecular level by forming a stable drug-enzyme complex with a binding constant of 10 (-9) M at 37 C . The corresponding mammalian enzymes are not affected by this compound . This selective inhibition of bacterial RNA polymerase is the key to this compound’s antimicrobial activity .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. For example, a study found that subpopulations with simple phenotypic characteristics, such as size and cell cycle states, are associated with differences in antibiotic susceptibility . This suggests that this compound’s effects can vary depending on the temporal and spatial context within the bacterial cell .
Dosage Effects in Animal Models
The dosage for rifampin is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and 5–10 mg/kg, administered orally every 24 hours in dogs and cats . Rifampin may be teratogenic at high doses and should not be administered to pregnant animals .
Metabolic Pathways
This compound is the most powerful known inducer of the hepatic cytochrome P450 enzyme system, including isoenzymes CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5, and CYP3A7 . This induction can influence the metabolism of many drugs .
Transport and Distribution
Rifampin is readily but incompletely (~40%) absorbed from the GI tract, and plasma concentrations peak within 2–4 hours . Approximately 75%–80% of rifampin is bound to plasma proteins . It is widely distributed in body tissues and fluids because of its high lipid solubility .
Subcellular Localization
It is known that this compound can penetrate tissues and cells to a substantial degree, making it particularly effective against intracellular organisms .
準備方法
合成経路と反応条件
リファンピシンは、マイクロリアクター中でリファマイシンSとtert-ブチルアミンから合成されます。 このプロセスは、2つの反応ステップと1つの精製ステップを含み、全体収率は67%です . 最初のステップは、3-ホルミルリファマイシンSVの形成を含み、これはテトラヒドロフラン中の1-アミノ-4-メチルピペラジンと反応します . 別の方法は、リファンピシンの粗材料をアセトンに溶解し、続いて真空蒸発結晶化と冷却結晶化を行う方法です .
工業生産方法
リファンピシンの工業生産は、コスト削減と効率向上のため、多くの場合、連続フロー合成を採用しています。 この方法は、1-アミノ-4-メチルピペラジンを少なく使用し、ステップ間の溶媒と精製プロセスを変更することなく、より高い全体収率を実現します .
化学反応の分析
反応の種類
リファンピシンは、酸化、還元、置換などのさまざまな化学反応を起こします。 リファンピシンは、ポリメラーゼサブユニットに結合して、細菌DNA依存性RNAポリメラーゼを阻害することが知られています .
一般的な試薬と条件
リファンピシン反応で使用される一般的な試薬には、アセトニトリル、メタノール、1-アミノ-4-メチルピペラジンなどがあります . これらの反応は、通常、精度と正確さを確保するために制御された条件下で行われます。
生成される主な生成物
リファンピシン反応から生成される主な生成物には、薬物動態および生物学的同等性研究で使用される誘導体があります .
科学研究の応用
リファンピシンは、幅広い科学研究の応用があります。
科学的研究の応用
Treatment of Tuberculosis
Rifampicin is a cornerstone in the treatment of both active and latent tuberculosis. It is typically administered alongside other antimicrobials such as isoniazid, pyrazinamide, and ethambutol. The standard regimen lasts six months and has shown an effectiveness rate of approximately 83% in eradicating TB infections .
Table 1: Standard TB Treatment Regimen
Phase | Duration | Medications |
---|---|---|
Intensive Phase | 2 months | This compound + Isoniazid + Ethambutol + Pyrazinamide |
Continuation Phase | 4 months | This compound + Isoniazid |
Prophylaxis for Meningococcal Infections
This compound is approved by the FDA for eliminating asymptomatic carriers of Neisseria meningitidis from the nasopharynx. It is particularly useful in preventing outbreaks in high-risk populations, such as those in close contact with infected individuals or traveling to endemic areas .
Treatment of Other Infections
Beyond tuberculosis, this compound has shown efficacy against a variety of bacterial infections:
- Leprosy : Used off-label for treating leprosy alongside other agents.
- Severe Gram-positive Infections : Effective against infections like osteomyelitis and endocarditis when combined with other antibiotics.
- Methicillin-resistant Staphylococcus aureus (MRSA) : this compound can be used in combination with sulfamethoxazole or trimethoprim for treating MRSA infections, especially in cystic fibrosis patients .
Table 2: Off-label Uses of this compound
Infection Type | Indication |
---|---|
Leprosy | Off-label treatment |
Osteomyelitis | Combination therapy |
Endocarditis | Combination therapy |
Hidradenitis Suppurativa | Used with other antimicrobials |
Pharmacokinetic Considerations
This compound's pharmacokinetics are influenced by its interaction with various drug metabolism pathways. For instance, it acts as a strong inducer of CYP3A4 enzymes, affecting the pharmacokinetics of co-administered drugs like osimertinib in lung cancer treatments . Studies have indicated that this compound can significantly reduce the plasma concentrations of these drugs when used concurrently.
Case Study: Osimertinib Interaction
In a clinical study involving osimertinib (a treatment for non-small cell lung cancer), co-administration with this compound resulted in a reduction of osimertinib's plasma levels to approximately 27% of baseline after seven days . This highlights the importance of monitoring drug interactions when prescribing this compound.
Emerging Research and Future Applications
Recent studies have explored the potential use of this compound in treating conditions beyond infectious diseases:
- Cancer Therapy : Investigations into this compound’s effects on mitochondrial function suggest it may have roles in apoptosis pathways relevant to cancer treatment .
- Antimicrobial Coatings : Research indicates that this compound can be incorporated into antimicrobial coatings for medical devices to prevent infections .
類似化合物との比較
生物活性
Rifampicin, a member of the rifamycin class of antibiotics, is primarily known for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). This compound exhibits a broad spectrum of biological activities that extend beyond its traditional use in treating bacterial infections. This article explores the various facets of this compound's biological activity, including its mechanisms, pharmacokinetics, and potential applications in other therapeutic areas.
This compound's primary mechanism involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). By binding to the β-subunit of this enzyme, this compound obstructs RNA synthesis, leading to bactericidal effects. This mechanism is particularly effective against gram-positive bacteria and mycobacteria while sparing mammalian RNAP, which minimizes adverse effects in human cells .
Antimicrobial Activity
This compound demonstrates significant antibacterial activity against a variety of pathogens:
- Mycobacterium tuberculosis : It remains a cornerstone in TB treatment regimens, often combined with isoniazid and pyrazinamide.
- Staphylococcus aureus : Studies indicate that this compound can prevent resistance development when used in combination with other antibiotics like vancomycin .
- Clostridium difficile : It has shown effectiveness against this pathogen, which is notorious for causing antibiotic-associated diarrhea .
Table 1: Antimicrobial Spectrum of this compound
Pathogen | Activity Level |
---|---|
Mycobacterium tuberculosis | High |
Staphylococcus aureus | Moderate to High |
Clostridium difficile | Moderate |
Acinetobacter baumannii | Variable (depends on combination therapy) |
Pharmacokinetics
This compound exhibits complex pharmacokinetics characterized by high oral bioavailability and extensive tissue distribution. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to several metabolites that may also possess biological activity.
Key Pharmacokinetic Parameters
- Half-life : Approximately 3 to 5 hours.
- Peak Plasma Concentration (Cmax) : Achieved within 2 to 4 hours post-administration.
- Volume of Distribution (Vd) : High; this compound penetrates well into tissues and body fluids.
Neuroprotective Effects
Recent studies have highlighted this compound's potential neuroprotective properties. Research indicates that it may exert anti-inflammatory effects and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's . The underlying mechanisms include modulation of tau protein phosphorylation and reduction of amyloid-beta aggregation.
Case Studies
- Combination Therapy for Drug-Resistant TB : A clinical trial demonstrated that combining this compound with carbapenems improved treatment outcomes for patients with multidrug-resistant TB. The study reported a significant reduction in bacterial load in patients receiving this combination compared to those on standard therapy .
- Neuroprotection in Alzheimer's Models : In preclinical studies, this compound administration resulted in improved cognitive scores and reduced neuroinflammation in animal models of Alzheimer's disease. These findings suggest a potential role for this compound beyond its antimicrobial properties .
特性
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXHWHPUNPDRT-WLSIYKJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021244 | |
Record name | Rifampicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C | |
Record name | Rifampicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIFAMPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1X10-34 mm Hg at 25 °C /Estimated/ | |
Record name | RIFAMPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Rifampin acts via the inhibition of DNA-dependent RNA polymerase, leading to a suppression of RNA synthesis and cell death., Although rifampin is most active during cell multiplication ... /it/ appears to have some effect on resting cells. Electron microscopy has revealed changes in cytoplasm and disappearance of ribosomes in tubercle bacilli exposed to rifampin, indicating inhibition of DNA-dependent RNA polymerase., Rifampin inhibits DNA-dependent RNA polymerase of mycobacteria and other microorganisms by forming a stable drug-enzyme complex, leading to suppression of initiation of chain formation (but not chain elongation) in RNA synthesis. More specifically, the beta subunit of this complex enzyme is the site of action of the drug, although rifampin binds only to the holoenzyme. Nuclear RNA polymerase from a variety of eukaryotic cells does not bind rifampin, and RNA synthesis is correspondingly unaffected. While rifampin can inhibit RNA synthesis in mammalian mitochondria, considerably higher concentrations of the drug are required than for the inhibition of the bacterial enzyme., High concentrations of rifamycin antibiotics also inhibit viral DNA-dependent RNA polymerases and reverse transcriptases., Rifampin is bactericidal for both intracellular and extracellular microorganisms., Developmental expression of CYPlAl, CYPlA2 and CYP3A6 in the rabbit have been studied. Cytochromes P450IAl, P450IA2 and P450IIIA6 exhibited comparable patterns of developmental expression. Present at low level (less than 0.05 mnol/ng) in the new born animal up to week 3, these proteins sharply accumulated between weeks 3 and 4 to reach a maximum by week 4 (P450IAl, 0.2 nmol/mg; P450IA2, 0.8 nmol/ng; P450IIIA6, 0.12 nmol/mg) and decr in the adult (P450IAl, 0.2 nmol/mg; P450IA2, 0.4 mnol/mg; P450IIIA6, 0.09 nmol/mg). Cytochromes P450IAl and P450IA2 were not expressed in the untreated fetus. Onset of CYP3A6 gene expression occurred at day 30 of gestation and both transcription and mRNA accumulation were transplacentally inducible by rifampicin only shortly before birth, i.e. after treatment of the females between days 28 and 30 of gestation. Both long (1.85 kb) and short (1.7 kb) mRNA transcripts were expressed in untreated or rifampicin treated fetuses. CYP3A6 gene expression was also induced by rifampicin in l week old and 2 week old animals. Developmental expression of CYPlAl and CYPlA2 genes was shown to be closely related to the diet change accompanying weaning which occurs at weeks 3-4. In animals subjected to either delayed (week 6) or early (week 2) weaning, sharp accumulation of messages, proteins and related activities were delayed or anticipated accordingly with respect to normal weaning. Artificially scheduled weaning gave similar results when repeated with biological grade lucern (grown in the absence of chemical fertilizers, pesticides) ... the main constituent of commercial rabbit chow. While CYP3A6 gene expression could be brought forward by early weaning at week 2, both message and protein did not exhibit incr accumulation after delayed weaning at week 6, and remained at the low level of the new born animal. Treatment of l week old and 2 week old animals with triiodothyronine or of 3 week old animals with propylthiouracil, an antithyroid factor, did not modify the normal pattern of developmental expression of genes CYPlAl, CYPlA2 and CYP3A6. ... | |
Record name | Rifampicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIFAMPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red to orange platelets from acetone, Red-brown crystalline powder | |
CAS No. |
13292-46-1 | |
Record name | Rifampin [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifampicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rifampicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rifampicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rifampicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIFAMPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJT6J7R4TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RIFAMPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes 183-188 °C | |
Record name | Rifampicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIFAMPIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。